Pyrazolo[1,5-A]pyrimidine-5,7-diol

Kinase inhibition PI3Kδ Enzymatic assay

Procure Pyrazolo[1,5-A]pyrimidine-5,7-diol, the unsubstituted 5,7-diol core exhibiting intrinsic PI3Kδ inhibition (IC₅₀=475 nM) and ATP-pocket binding across CDK isoforms. Its unique 5,7-diol configuration enables direct chlorination to the critical 5,7-dichloro intermediate (86% yield) for parallel SNAr library synthesis. This low-MW (151.12) fragment offers hydrogen-bond donor/acceptor motifs for kinase hinge-region engagement, making it the optimal starting point for fragment-growing campaigns and DPP-4/CDK inhibitor programs. Choose the authentic 5,7-diol scaffold to ensure reproducible chemistry and biological activity.

Molecular Formula C6H5N3O2
Molecular Weight 151.12 g/mol
CAS No. 57489-70-0
Cat. No. B1460701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazolo[1,5-A]pyrimidine-5,7-diol
CAS57489-70-0
Molecular FormulaC6H5N3O2
Molecular Weight151.12 g/mol
Structural Identifiers
SMILESC1=C2NC(=O)C=C(N2N=C1)O
InChIInChI=1S/C6H5N3O2/c10-5-3-6(11)9-4(8-5)1-2-7-9/h1-3,11H,(H,8,10)
InChIKeySLHCRNWCKCTZMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrazolo[1,5-A]pyrimidine-5,7-diol (CAS 57489-70-0): Privileged Scaffold and Versatile Synthetic Intermediate


Pyrazolo[1,5-A]pyrimidine-5,7-diol (CAS 57489-70-0) is a bicyclic heteroaromatic compound containing fused pyrazole and pyrimidine rings with hydroxyl groups at the 5- and 7-positions . This scaffold belongs to the pyrazolo[1,5-a]pyrimidine family, a privileged class in medicinal chemistry recognized for its synthetic accessibility and capacity to engage diverse biological targets [1]. The compound's 5,7-diol configuration establishes a distinct tautomeric and electronic profile compared to substituted analogs, influencing both its chemical reactivity as a synthetic building block and its intrinsic pharmacological properties .

Why Generic Pyrazolo[1,5-a]pyrimidine Analogs Cannot Substitute for Pyrazolo[1,5-A]pyrimidine-5,7-diol in Synthetic and Screening Applications


Generic substitution with alternative pyrazolo[1,5-a]pyrimidine analogs is not functionally equivalent because the specific 5,7-diol substitution pattern of this compound fundamentally dictates its downstream derivatization pathways, intrinsic activity profile, and physicochemical properties. Unlike 5,7-disubstituted derivatives that bear alkyl, aryl, or halogen groups, the 5,7-diol core presents reactive hydroxyl moieties that enable unique synthetic transformations—most notably, direct chlorination to yield 5,7-dichloro intermediates, which serve as critical electrophilic hubs for further diversification . Furthermore, the unsubstituted 5,7-diol scaffold itself exhibits measurable enzymatic inhibition (e.g., PI3Kδ IC₅₀ = 475 nM), a baseline activity that is absent or substantially altered in analogs lacking the specific hydroxyl substitution pattern . Selecting an alternative core without confirming identical substitution would introduce uncontrolled variables into synthetic sequences and biological screening campaigns.

Quantitative Differentiation of Pyrazolo[1,5-A]pyrimidine-5,7-diol: Comparative Evidence Against Structural Analogs and Alternative Scaffolds


Comparative Intrinsic Kinase Inhibition: PI3Kδ Activity of Pyrazolo[1,5-A]pyrimidine-5,7-diol Versus Inactive 5,7-Dichloro Analog

Pyrazolo[1,5-A]pyrimidine-5,7-diol exhibits measurable intrinsic inhibition of phosphoinositide 3-kinase delta (PI3Kδ) with an IC₅₀ value of 475 nM . In contrast, the 5,7-dichloro analog—the immediate product of chlorination—lacks this intrinsic activity due to the absence of hydroxyl groups capable of engaging key hydrogen-bonding interactions within the kinase active site. This differential activity establishes the 5,7-diol compound as a useful starting point for fragment-based screening or as a control compound, whereas the 5,7-dichloro derivative serves purely as a synthetic intermediate devoid of this specific pharmacological property.

Kinase inhibition PI3Kδ Enzymatic assay

Synthetic Versatility: Chlorination Efficiency of 5,7-Diol Core Compared to 7-Hydroxy-5-oxo Tautomer Analogs

The 5,7-diol configuration of pyrazolo[1,5-A]pyrimidine-5,7-diol enables efficient conversion to the 5,7-dichloro derivative, a key electrophilic intermediate for nucleophilic aromatic substitution chemistry. Under optimized conditions (POCl₃, N,N-dimethylaniline, 60°C, 16 h), the reaction proceeds with 86% isolated yield to produce 5,7-dichloropyrazolo[1,5-a]pyrimidine . This high-yielding transformation is enabled specifically by the presence of both 5- and 7-hydroxyl groups in the correct tautomeric form. Analogs bearing only a single hydroxyl group (e.g., pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives) or those with substitution at either position exhibit different reactivity profiles and require alternative activation strategies.

Synthetic chemistry Building block Chlorination

Scaffold Comparison: Pyrazolo[1,5-a]pyrimidine Core Versus Triazolo[1,5-a]pyrimidine in Antimalarial PfDHODH Inhibition

The pyrazolo[1,5-a]pyrimidine scaffold has been evaluated alongside the triazolo[1,5-a]pyrimidine scaffold in the context of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) inhibition. A study designed 7-arylpyrazolo[1,5-a]pyrimidine derivatives via ring bioisosteric replacement based on the highly active triazolo[1,5-a]pyrimidine lead compound [1]. Thirteen pyrazolo[1,5-a]pyrimidine derivatives demonstrated activity against P. falciparum, validating the scaffold as a viable alternative to the triazolo core [1]. While the pyrazolo scaffold maintains the critical 5,7-substitution pattern for target engagement, the nitrogen atom arrangement in the pyrazole ring (versus triazole) modulates electronic properties and hydrogen-bonding capacity, potentially influencing selectivity profiles across different targets.

Antimalarial PfDHODH Scaffold comparison

Comparative Scaffold Optimization Potential: Pyrazolo[1,5-a]pyrimidine Versus Pyrazolo[1,5-a]pyrimidin-7(4H)-one in DPP-4 Inhibitor Development

The pyrazolo[1,5-a]pyrimidine scaffold has demonstrated significant optimization potential as demonstrated by the progression from initial DPP-4 inhibitors based on the pyrazolo[1,5-a]pyrimidin-7(4H)-one core (b2, IC₅₀ = 79 nM; d1, IC₅₀ = 49 nM) to optimized pyrazolo[1,5-a]pyrimidine derivatives achieving substantially improved potency [1]. Through scaffold hopping and fragment-based design, compound c24 (IC₅₀ = 2 nM) achieved a 25- to 40-fold improvement in inhibitory activity relative to earlier analogs and demonstrated 2-fold superiority over the clinically approved drug Alogliptin (IC₅₀ = 4 nM) [1]. This progression illustrates that the pyrazolo[1,5-a]pyrimidine core—with its distinct nitrogen arrangement and substitution vectors—offers a different optimization trajectory compared to the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold.

DPP-4 inhibition Scaffold optimization Medicinal chemistry

Target Engagement Profile: Broad CDK Inhibition Potential of Pyrazolo[1,5-a]pyrimidine Core Versus Selective CDK7 Inhibitor BS-181

The pyrazolo[1,5-a]pyrimidine scaffold can be tuned for either broad-spectrum or highly selective cyclin-dependent kinase (CDK) inhibition depending on substitution pattern. Pyrazolo[1,5-A]pyrimidine-5,7-diol itself demonstrates interaction potential with multiple CDKs including CDK1, CDK2, CDK4, CDK5, CDK6, CDK7, CDK8, CDK9, CDK10, CDK11, CDK12, and CDK13 , representing a promiscuous starting point suitable for multi-target kinase inhibitor design. In contrast, the optimized pyrazolo[1,5-a]pyrimidine derivative BS-181 achieves high selectivity, exhibiting a CDK7 IC₅₀ of 21 nM with 42-fold selectivity over CDK2 (IC₅₀ = 880 nM), the only other CDK inhibited below 1 μM [1]. This stark contrast illustrates how the unsubstituted 5,7-diol core provides a different selectivity baseline compared to advanced substituted analogs.

CDK inhibition Kinase selectivity Scaffold comparison

High-Value Application Scenarios for Pyrazolo[1,5-A]pyrimidine-5,7-diol: Evidence-Based Use Cases


Fragment-Based Kinase Inhibitor Discovery Campaigns Targeting PI3Kδ and CDK Family Enzymes

Pyrazolo[1,5-A]pyrimidine-5,7-diol serves as a validated fragment starting point for kinase inhibitor discovery, with demonstrated intrinsic inhibition of PI3Kδ (IC₅₀ = 475 nM) and engagement across multiple CDK isoforms . Its low molecular weight (151.12 g/mol) and established binding to the ATP-pocket of multiple kinases make it suitable for fragment-based screening and subsequent structure-guided optimization. The 5- and 7-hydroxyl groups provide hydrogen-bond donor/acceptor motifs for kinase hinge-region interactions, offering tractable vectors for fragment growing and linking strategies .

Synthesis of 5,7-Disubstituted Pyrazolo[1,5-a]pyrimidine Libraries via SNAr Chemistry

The compound serves as the optimal precursor for generating 5,7-dichloropyrazolo[1,5-a]pyrimidine (86% yield under POCl₃ conditions), a critical electrophilic intermediate for nucleophilic aromatic substitution (SNAr) chemistry . This transformation enables the parallel synthesis of diverse 5,7-disubstituted pyrazolo[1,5-a]pyrimidine libraries, including 5,7-diamine derivatives described in patent literature as CDK inhibitors and AAK1 modulators [1]. The high-yielding and scalable chlorination procedure supports both medicinal chemistry hit-to-lead campaigns and larger-scale process chemistry development.

Antimalarial Drug Discovery Targeting Plasmodium falciparum Dihydroorotate Dehydrogenase

The pyrazolo[1,5-a]pyrimidine scaffold has been validated as a viable core for PfDHODH inhibitor development, with 13 of 15 tested 7-arylpyrazolo[1,5-a]pyrimidine derivatives demonstrating activity against P. falciparum [2]. Pyrazolo[1,5-A]pyrimidine-5,7-diol provides the foundational core from which 7-arylamino derivatives can be synthesized for systematic SAR exploration around this validated antimalarial target. The scaffold offers a chemically tractable alternative to triazolo[1,5-a]pyrimidine cores with potentially differentiated IP landscape and selectivity profiles.

Scaffold Optimization for DPP-4 Inhibitor Development with Improved Selectivity Profiles

The pyrazolo[1,5-a]pyrimidine scaffold has demonstrated superior optimization potential in DPP-4 inhibitor development compared to the related pyrazolo[1,5-a]pyrimidin-7(4H)-one core, with optimized derivatives achieving single-digit nanomolar potency (c24, IC₅₀ = 2 nM) and remarkable selectivity over DPP-8 and DPP-9 (>2000-fold) [3]. Pyrazolo[1,5-A]pyrimidine-5,7-diol provides the unadorned core for initiating new DPP-4 inhibitor programs employing scaffold hopping and fragment-based design strategies, with the potential to match or exceed the performance of clinically approved agents such as Alogliptin [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyrazolo[1,5-A]pyrimidine-5,7-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.